

(3S,4R)-4-aminooxolan-3-ol CAS number and identifiers

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Compound of Interest

Compound Name: (3S,4R)-4-aminooxolan-3-ol

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Chemical Identifiers and Physicochemical Properties

Precise identification of **(3S,4R)-4-aminooxolan-3-ol** is crucial for research and development. The primary identifiers and key physicochemical properties are summarized below. It is important to note the existence of other stereoisomers, such as **(3R,4R)-4-aminooxolan-3-ol**, which possess distinct CAS numbers and properties.

Identifier	Value
CAS Number	153610-14-1
Molecular Formula	C4H9NO2
IUPAC Name	(3S,4R)-4-aminooxolan-3-ol
Synonyms	(3S,4R)-4-Aminotetrahydrofuran-3-ol
MDL Number	MFCD18836454
EC Number	849-714-1
PubChem CID	11768516
Molecular Weight	103.12 g/mol
Isomeric SMILES	C1INVALID-LINKO">C@HN[1]



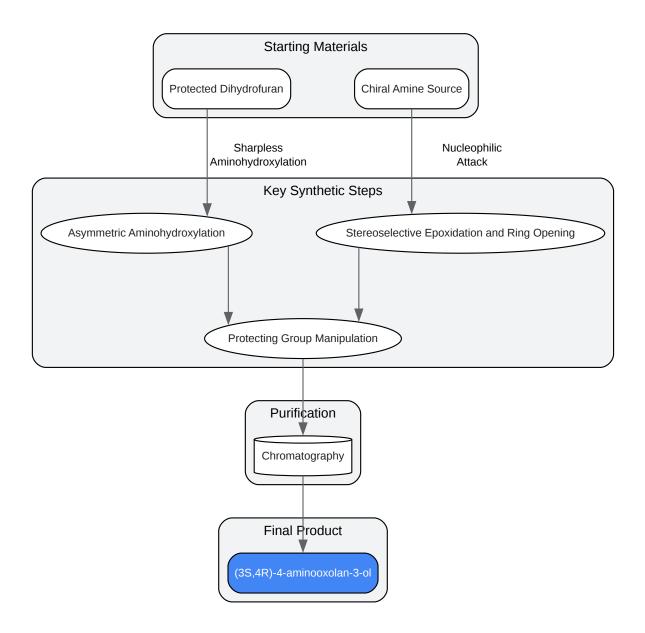
Note: The table summarizes key identifiers for (3S,4R)-4-aminooxolan-3-ol.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(3S,4R)-4-aminooxolan-3-ol** is not readily available in peer-reviewed literature, its structure suggests that it can be synthesized through established stereoselective methods for preparing substituted tetrahydrofurans. The general approach often involves the creation of the chiral amino alcohol functionality on a pre-existing or concurrently formed tetrahydrofuran ring.

A plausible synthetic strategy is outlined in the workflow diagram below. This approach is based on general principles of asymmetric synthesis and is illustrative of a potential route.





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A generalized synthetic workflow for the preparation of (3S,4R)-4-aminooxolan-3-ol.

Illustrative Experimental Protocol (Adapted from related syntheses):



A common strategy for synthesizing aminotetrahydrofuranols involves the use of a chiral starting material or a chiral catalyst to induce the desired stereochemistry. One potential, though unverified, route could involve:

- Epoxidation of a suitable protected allylic alcohol: This step would create a chiral epoxide.
- Regio- and stereoselective ring-opening of the epoxide: Using an azide source, followed by reduction, would introduce the amino group with the desired stereochemistry.
- Cyclization: An intramolecular Williamson ether synthesis could then form the tetrahydrofuran ring.
- Deprotection: Removal of any protecting groups would yield the final product.

Purification would likely be achieved through column chromatography on silica gel.

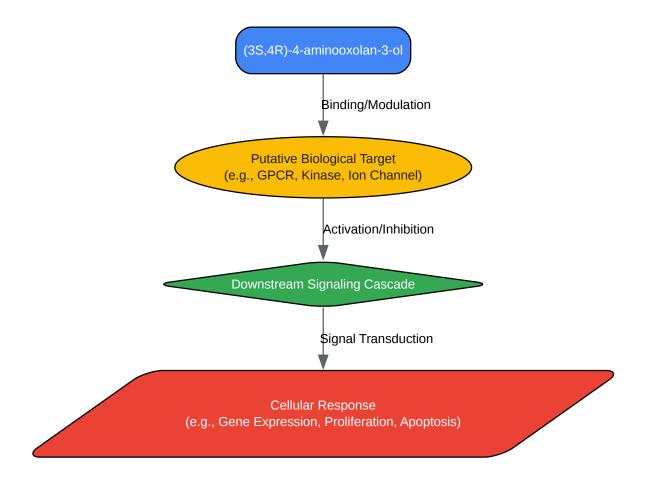
Characterization would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm the structure and stereochemical purity.

Potential Biological Activity and Signaling Pathways

The biological activity of **(3S,4R)-4-aminooxolan-3-ol** has not been extensively reported. However, the aminotetrahydrofuran scaffold is present in various biologically active molecules, suggesting that this compound could have interesting pharmacological properties. Derivatives of aminotetrahydrofuran have been investigated for their potential as, for example, enzyme inhibitors or receptor ligands.

Given the structural similarity to neurotransmitters and other endogenous signaling molecules, it is plausible that **(3S,4R)-4-aminooxolan-3-ol** could interact with various biological targets. A hypothetical signaling pathway is depicted below, illustrating potential interactions based on the activities of analogous compounds.





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A hypothetical signaling pathway for **(3S,4R)-4-aminooxolan-3-ol**.

Conclusion

(3S,4R)-4-aminooxolan-3-ol is a chiral molecule with potential for applications in medicinal chemistry and organic synthesis. While specific data for this stereoisomer is sparse, the broader class of aminotetrahydrofuranols has demonstrated diverse biological activities. The synthetic routes to this compound likely rely on established stereoselective methodologies. Further research is needed to fully elucidate the specific chemical and biological properties of (3S,4R)-4-aminooxolan-3-ol and to explore its potential as a lead compound in drug discovery or as a versatile building block in chemical synthesis. Researchers are encouraged to utilize the identifiers provided in this guide to facilitate further investigation and to contribute to the body of knowledge surrounding this compound.



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References

- 1. (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 PubChem [pubchem.ncbi.nlm.nih.gov]
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